5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride - 2044872-59-3

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride

Catalog Number: EVT-2869142
CAS Number: 2044872-59-3
Molecular Formula: C12H12Cl2N4
Molecular Weight: 283.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Pexidartinib dihydrochloride exists as a dihydrate in its crystalline form. The crystal structure reveals that both the nitrogen atom of the central pyridine ring and the pyridine-nitrogen atom of the pyrrolopyridine group are protonated, forming the dihydrochloride salt. The molecule exhibits intramolecular hydrogen bonding and participates in a complex network of intermolecular hydrogen bonds with water molecules and chloride ions in the crystal lattice.

Mechanism of Action

Although the provided papers don't delve into the specific mechanism of action of pexidartinib dihydrochloride, its structure, containing a pyrrolo[2,3-b]pyridine moiety, suggests its potential to act as a kinase inhibitor. This class of compounds is known to interact with the ATP-binding site of kinases, thereby modulating their activity.

Applications
  • Kinase Inhibition Studies: The presence of a pyrrolo[2,3-b]pyridine moiety in its structure implies potential inhibitory activity against kinases, which play crucial roles in cell signaling and regulation. , Investigating its inhibitory profile against different kinases could provide valuable insights into cellular processes and potential therapeutic targets.

Pexidartinib Dihydrochloride Dihydrate

  • Compound Description: Pexidartinib is a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumors. Its dihydrochloride salt is synthesized and crystallized as a dihydrate. The crystal structure reveals protonation of both the central pyridine and pyrrolopyridine nitrogen atoms. The molecule engages in a network of hydrogen bonds with water molecules and chloride ions. []
  • Relevance: Pexidartinib dihydrochloride dihydrate shares the core structure of 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, with an additional phenyl group and a substituted piperazine ring attached to the central pyridine ring. This structural similarity suggests potential similarities in their physicochemical properties and binding interactions. [] (https://www.semanticscholar.org/paper/c9bdd5f4f39cac905404399ff61ad3e946451e6c)

BMS-645737

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism has been extensively studied in various species, revealing multiple metabolic pathways, including oxidation and conjugation reactions. Interestingly, a unique metabolic pathway in cynomolgus monkeys involves the direct conjugation of BMS-645737 with N-acetylglucosamine at the pyridin-5-yl group. []
  • Relevance: Although BMS-645737 possesses a more complex structure compared to 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, both compounds share a 1H-pyrrolo[2,3-b]pyridine moiety. BMS-645737 highlights the potential reactivity and metabolic transformations associated with this specific heterocyclic system, especially concerning the pyridin-5-yl group. [] (https://www.semanticscholar.org/paper/62ee9a89d799ff010afd0e49b33416a931706ea4)

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

  • Compound Description: This molecule is a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist with favorable metabolic stability and oral bioavailability. Its discovery involved a high-throughput screening approach followed by lead optimization, focusing on lipophilic efficiency and conformational restriction to improve potency and metabolic stability. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, highlighting the versatility of this scaffold for developing molecules targeting different therapeutic areas. The presence of various substituents on the 1H-pyrrolo[2,3-b]pyridine ring in this RORC2 inhibitor suggests potential sites for further modifications of the main compound. [] (https://www.semanticscholar.org/paper/3240adb4d516b75d8ebc5030bc7b61f89765cfdf)

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)

  • Compound Description: This compound, also known as [(18)F]-MK-6240, is a positron emission tomography (PET) imaging agent developed for detecting neurofibrillary tangles (NFTs). It exhibits high specificity and selectivity for binding to NFTs and possesses suitable physicochemical properties and in vivo pharmacokinetics for PET imaging. []
  • Relevance: [(18)F]-MK-6240 contains a pyrrolopyridine moiety, albeit with a different arrangement (pyrrolo[2,3-c]pyridine) compared to the pyrrolo[2,3-b]pyridine found in 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride. This difference highlights the potential for exploring various isomers of the pyrrolopyridine scaffold for discovering new biological activities and applications. [] (https://www.semanticscholar.org/paper/745214b42b724aa03719898e23df129f20d84ac2)

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

  • Compound Description: This compound, referred to as Compound 22 in its publication, is a potent and selective type II cyclin-dependent kinase 8 (CDK8) inhibitor with promising anticancer activity against colorectal cancer. It exhibits potent kinase activity and significantly inhibits tumor growth in vivo. Mechanistically, it indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []
  • Relevance: Similar to 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, this compound features a 1H-pyrrolo[2,3-b]pyridine moiety directly attached to a phenyl ring. The key difference lies in the linker between this phenyl ring and the subsequent aromatic system (a propenamide in Compound 22 compared to a single bond in the main compound). These structural similarities and differences provide insights into the structure-activity relationship of CDK8 inhibitors containing the 1H-pyrrolo[2,3-b]pyridine scaffold. [] (https://www.semanticscholar.org/paper/4adf1d2eaa281ae374d630417d63dbb205adcb23)

LY334370

  • Compound Description: This compound, designated as LY334370, acts as a selective 5-HT1F receptor agonist. While demonstrating effectiveness in inhibiting dural inflammation and treating migraine, its affinity for the 5-HT1A receptor prompted further research to enhance selectivity. This led to the development of a series of pyrrolopyridine and pyrrolopyrimidine analogs. []
  • Relevance: Although LY334370 is based on an indole scaffold, its structure shares a resemblance to 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride regarding its overall shape and the presence of a nitrogen-containing heterocycle connected to an aromatic ring. Exploring different heterocyclic systems, like the pyrrolopyridine analogs of LY334370, can provide insights into the structural features that influence target selectivity and biological activity. [] (https://www.semanticscholar.org/paper/91cf103716b8d877b27b707162750cfdcde6f0d8)

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

  • Compound Description: Designated as Compound 13 in its publication, this molecule is a highly potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It effectively reduces phosphorylated ALK levels in the mouse brain upon intraperitoneal administration. []
  • Relevance: Compound 13, while structurally distinct from 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, showcases the application of a 1H-pyrrolo[2,3-b]pyridine scaffold for developing brain-penetrant kinase inhibitors. The diverse range of substituents attached to this core structure in Compound 13 further highlights the potential for chemical modifications to achieve desired pharmacological properties. [] (https://www.semanticscholar.org/paper/e7e15051782e813f69e2bf3e107d610d6e25a338)

N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine and N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

  • Compound Description: These two compounds are diastereomers featuring a nitro-substituted 1H-pyrrolo[2,3-b]pyridine scaffold, a benzyl-substituted piperidine ring, and a tosyl group. Their structures have been elucidated through X-ray crystallography, revealing key structural features and intramolecular interactions. [, ]
  • Relevance: These compounds emphasize the importance of stereochemistry in medicinal chemistry, as subtle differences in the spatial arrangement of atoms can impact biological activity. Despite the presence of additional substituents, the shared 1H-pyrrolo[2,3-b]pyridine core with 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride provides valuable insights for understanding the structural features that govern its interactions with biological targets. [] (https://www.semanticscholar.org/paper/06b1f7043c30f506cfa8c7dee2d7952d59fd82e2), [] (https://www.semanticscholar.org/paper/b7e1f9198350bdf31d07ed98eb49f02679b11d8c)

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound represents a class of selective serotonin one F receptor agonists (SSOFRA). It displays high selectivity for the 5-HT1F receptor over other subtypes, showing promise as a potential migraine treatment. This compound was selected for further development based on its superior selectivity profile. []
  • Relevance: This compound features a pyrrolopyridine moiety, similar to 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, but with a different arrangement of the nitrogen atoms (pyrrolo[3,2-b]pyridine). This structural variation highlights the potential for exploring regioisomers of the pyrrolopyridine scaffold to achieve distinct pharmacological profiles. [] (https://www.semanticscholar.org/paper/b86e8fa410d01a0330992435944ff90832939a96)

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)

  • Compound Description: Identified as Compound 1 in its study, this compound serves as a starting point for developing novel cell division cycle 7 (Cdc7) kinase inhibitors. Although its initial potency was moderate, structural modifications led to the identification of more potent derivatives. []
  • Relevance: Compound 1 highlights the potential of incorporating the 1H-pyrrolo[2,3-b]pyridine moiety into different heterocyclic systems to modulate biological activity. While this compound exhibits a distinct structure compared to 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine dihydrochloride, it emphasizes the value of exploring diverse chemical modifications to optimize potency and selectivity for a given target. [] (https://www.semanticscholar.org/paper/1710124dbb9e308897e42ae2a612cc030521cfe2)

Properties

CAS Number

2044872-59-3

Product Name

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine;dihydrochloride

Molecular Formula

C12H12Cl2N4

Molecular Weight

283.16

InChI

InChI=1S/C12H10N4.2ClH/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9;;/h1-7H,13H2,(H,15,16);2*1H

InChI Key

CLKSVLCPYYYWIF-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N.Cl.Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.